molecular formula C19H16N2O2 B15195076 Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)- CAS No. 400008-99-3

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)-

Cat. No.: B15195076
CAS No.: 400008-99-3
M. Wt: 304.3 g/mol
InChI Key: GASTXZXBZWXIJZ-IBGZPJMESA-N
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Description

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)- (hereafter referred to by its IUPAC name) is a fused heterocyclic compound featuring a pyrido-pyrrolo-oxazepinone core. Its stereochemistry at the 6-position (S-configuration) and substituents (ethyl and phenyl groups) contribute to its pharmacological profile.

Properties

CAS No.

400008-99-3

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

(8S)-8-ethyl-8-phenyl-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one

InChI

InChI=1S/C19H16N2O2/c1-2-19(14-8-4-3-5-9-14)17(22)15-10-7-13-21(15)18-16(23-19)11-6-12-20-18/h3-13H,2H2,1H3/t19-/m0/s1

InChI Key

GASTXZXBZWXIJZ-IBGZPJMESA-N

Isomeric SMILES

CC[C@@]1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4

Canonical SMILES

CCC1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6S)- is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H16N2O2C_{19}H_{16}N_{2}O_{2}, indicating a significant presence of nitrogen and oxygen in its structure. The compound features a unique arrangement of these atoms that contributes to its biological activity.

PropertyValue
Molecular Weight304.34 g/mol
Melting Point251.9 °C
Density1.22 g/cm³
CAS Number400008-99-3

Biological Activities

Research indicates that Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one exhibits various biological activities, including:

  • Antiviral Activity : Studies have shown that this compound possesses significant antiviral properties, particularly against viruses such as HIV and others related to neuroinflammatory disorders .
  • Antitumor Effects : The compound has demonstrated potential in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .
  • Anti-inflammatory Properties : It acts as an inhibitor of myeloperoxidase (MPO), which is involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms through which Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes like MPO that play a role in inflammation and oxidative stress .
  • Modulation of Cellular Pathways : It influences pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
  • Interaction with Viral Proteins : Its antiviral activity is attributed to the interference with viral replication processes by targeting specific viral proteins.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Study on Antiviral Activity : A study demonstrated that derivatives of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin exhibited potent antiviral effects against HIV in vitro. The compounds were shown to disrupt the viral life cycle effectively.
  • Anticancer Research : In a preclinical study involving various cancer cell lines, the compound showed significant cytotoxicity and induced apoptosis through mitochondrial pathways. This suggests its potential as an anticancer agent .

Comparative Analysis with Related Compounds

Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one can be compared with other compounds exhibiting similar activities:

Compound NameUnique Features
5,11-Dihydro-6H-dipyrido[3,2-b:2',3']azepineStrong antiviral activity against HIV
6-Hydroxy-3-methyl-5,7-dioxo-2-pyrrolidinylpyridineKnown for neuroprotective properties
4-Methylpyrido[3,2-b]indoleDisplays anticancer activity

This comparison highlights the unique structural features and biological activities that differentiate Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin from its counterparts.

Comparison with Similar Compounds

Antiviral Activity and Substituent Effects

The compound is structurally and functionally analogous to derivatives within the pyrrolo-pyrido-oxazepinone family. Key comparisons include:

Compound Name Substituents pKi (Antiviral) Activity Notes Source
6-Ethyl-6-(m-tolyl)-pyrrolo[1,2-d]pyrido[3,2-b][1,4]oxazepin-7(6H)-one m-Tolyl group at 6-position 7.68 Slightly higher affinity than phenyl analog
Target Compound (6S)- Phenyl group at 6-position 7.66 High affinity, competitive inhibition

The m-tolyl-substituted analog (pKi = 7.68) exhibits marginally superior antiviral binding affinity compared to the phenyl-substituted target compound (pKi = 7.66).

Neurotropic Activity in Related Heterocycles

While the target compound is antiviral, structurally related fused heterocycles demonstrate neurotropic properties. For example:

  • Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines (e.g., compound 6j): Exhibited anticonvulsant activity with a seizure latency increase of 1.3–2.3× control at 100 mg/kg, though inferior to diazepam .
  • Pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines : Showed sedative and anti-anxiety effects in murine models .

These compounds share a fused pyrrolo-pyrido core but lack the oxazepinone ring and ethyl-phenyl substituents. Their divergent biological activities underscore the importance of core modifications in target specificity.

Comparison with Other Heterocyclic Systems

  • Pyrrolo-triazolo-pyrazine derivatives (e.g., EU patent compounds): Feature ethyl and aromatic substituents but prioritize pyrrolo-triazolo-pyrazine cores.
  • Temozolomide analogs (e.g., pyrido-pyrrolo-tetrazines): Designed for alkylating DNA in cancer therapy, diverging entirely from the target compound’s antiviral mechanism .

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The 6-ethyl-6-phenyl substitution in the (6S)-configuration optimizes antiviral binding, but minor tweaks (e.g., m-tolyl) may further enhance efficacy .
  • Therapeutic Specificity: Unlike neuroactive pyrrolo-pyrido-pyrimidines, the target compound’s oxazepinone ring likely directs selectivity toward viral targets .
  • Synthetic Challenges : The compound’s fused heterocyclic system requires multi-step synthesis, akin to methods for pyridofuro-pyrrolo-pyrimidines, which involve cyclocondensation and palladium-catalyzed cross-coupling .

Tables

Table 1: Antiviral Activity of Pyrrolo-Pyrido-Oxazepinones

Compound ID Substituent pKi Relative Activity
1 m-Tolyl 7.68 Reference Standard
2 (Target) Phenyl 7.66 Slightly lower

Table 2: Neurotropic Activity in Related Heterocycles

Compound Class Biological Activity Efficacy vs. Control
Pyridofuro-pyrrolo-pyrimidines Anticonvulsant 1.3–2.3× latency increase
Pyrido-furo-pyrido-pyrimidines Sedative Moderate anxiolytic effects

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